N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine
Description
N¹,N¹,N²,N²-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is a tetra-substituted ethane-1,2-diamine derivative characterized by four (4-ethenylphenyl)methyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement confers significant steric bulk and aromaticity, which influence its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., π-π stacking).
Properties
CAS No. |
496800-99-8 |
|---|---|
Molecular Formula |
C38H40N2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N2/c1-5-31-9-17-35(18-10-31)27-39(28-36-19-11-32(6-2)12-20-36)25-26-40(29-37-21-13-33(7-3)14-22-37)30-38-23-15-34(8-4)16-24-38/h5-24H,1-4,25-30H2 |
InChI Key |
VDZNWDHKNHUENB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C=C)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 4-ethenylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its ethenylphenyl groups can participate in π-π stacking interactions, affecting the compound’s physical and chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N¹,N¹,N²,N²-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine with structurally or functionally related ethane-1,2-diamine derivatives, focusing on substituent effects, applications, and key properties.
Table 1: Comparative Analysis of Ethane-1,2-Diamine Derivatives
Key Structural and Functional Comparisons
Substituent Effects on Solubility and Reactivity The 4-ethenylphenylmethyl groups in the target compound introduce pronounced hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to aliphatic analogs like DETA or TETA . This contrasts with NSC348884, where benzimidazole substituents enhance water solubility and bioactivity . Unlike Schiff base derivatives (e.g., compound in ), the absence of imine groups in the target compound limits its metal-chelating ability, directing its applications away from coordination chemistry.
Biological Activity NSC348884 demonstrates anticancer activity by disrupting protein-protein interactions, a feature tied to its benzimidazole moieties . The target compound’s 4-ethenylphenyl groups may instead favor interactions with hydrophobic pockets in proteins or membranes. Carbazole-containing derivatives (e.g., ) exhibit antimicrobial properties due to planar aromatic systems enabling DNA intercalation, a mechanism less feasible with the target compound’s non-planar substituents.
Thermodynamic and Physical Properties N-Methyl-substituted derivatives exhibit lower volatility than the parent ethane-1,2-diamine, a trend amplified in the target compound due to larger substituents. Compared to tetraisopropyl derivatives , the 4-ethenylphenyl groups in the target compound may enhance thermal stability but reduce solubility in non-polar solvents due to increased molecular weight and rigidity.
Biological Activity
N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound notable for its potential biological activities. This compound features a unique structure composed of multiple ethenylphenyl groups attached to an ethane-1,2-diamine backbone, which is significant for its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 524.7 g/mol |
| CAS Number | 496800-99-8 |
| IUPAC Name | N,N,N',N'-tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
The primary mechanism by which this compound exerts its biological effects is through its ability to act as a chelating agent . The compound can bind metal ions via its nitrogen atoms, forming stable complexes that may interfere with metal-dependent biological processes. This chelation can affect various cellular functions, including:
- Metal Ion Transport : Disruption of metal ion homeostasis in cells.
- Enzymatic Reactions : Inhibition or modification of enzyme activities that require metal cofactors.
Research Findings
Recent studies have explored the compound's potential in various applications:
- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary findings suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.
- Cancer Research : There is ongoing research into the compound's role in cancer therapies, particularly in targeting metal-dependent enzymes involved in tumor progression.
Study 1: Chelation and Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the chelation efficacy of this compound with various transition metals. The results indicated a strong binding affinity for iron and copper ions, leading to reduced oxidative damage in cellular models.
Study 2: Antimicrobial Effects
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use as an antimicrobial agent.
Coordination Chemistry
The compound has been utilized as a ligand in coordination chemistry, forming complexes with transition metals that are useful for catalysis and material science.
Medicine
Its potential therapeutic properties are being explored, particularly regarding its interactions with biological targets related to oxidative stress and metal ion regulation.
Material Science
Due to its unique structural properties, this compound is being investigated for applications in developing advanced materials and polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
